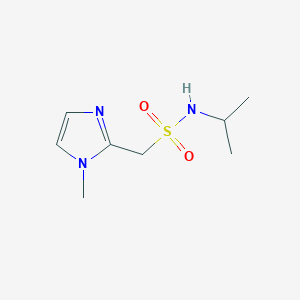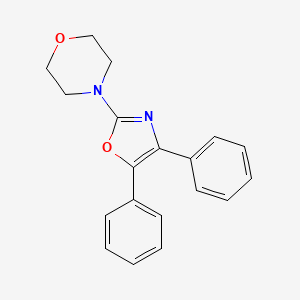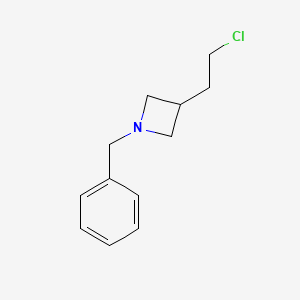![molecular formula C8H6O3 B13965070 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde CAS No. 342616-12-0](/img/structure/B13965070.png)
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a bicyclic ring system with oxygen atoms, making it an interesting subject for chemical research.
Preparation Methods
The synthesis of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves several steps. One common method includes the formylation of a precursor compound, followed by etherification and addition reactions . The chemical structure of the synthesized compound is confirmed using techniques such as elemental analysis and NMR spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde has several scientific research applications. In medicinal chemistry, it has been studied for its potential activity on opioid receptors, specifically μ and κ opioid receptors . This makes it a candidate for developing new pain management therapies. Additionally, the compound’s unique structure allows it to be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications in chemistry and biology .
Mechanism of Action
The mechanism of action of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves its interaction with specific molecular targets, such as opioid receptors. The compound can bind to these receptors, potentially altering their activity and leading to changes in biological responses . The exact pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity suggests it could have significant therapeutic potential.
Comparison with Similar Compounds
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde can be compared to other bicyclic compounds with similar structures. For example, 9-Oxabicyclo[3.3.1]nona-2,6-diene is another compound with a bicyclic ring system that has been studied for its chemical properties . the presence of the aldehyde group in this compound makes it unique and allows for different reactivity and applications. Other similar compounds include various derivatives of dioxabicyclo[3.3.1]nonanes, which have been explored for their potential in organic synthesis and medicinal chemistry .
Properties
CAS No. |
342616-12-0 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2,4-dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-7-3-8(6)11-5-10-7/h1-4H,5H2 |
InChI Key |
LYPCIHQOERORHG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=C(C=C2)C=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


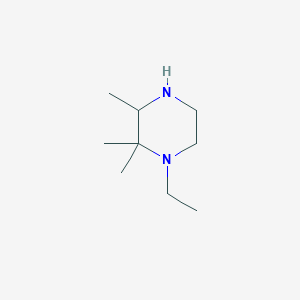
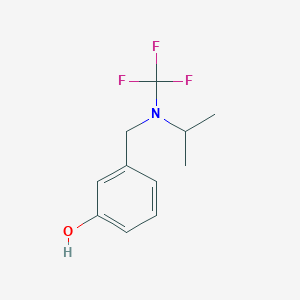
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
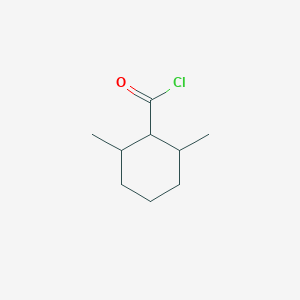
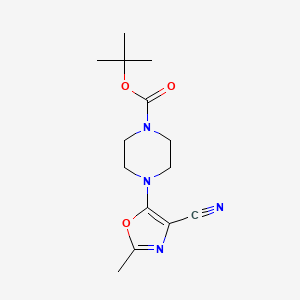
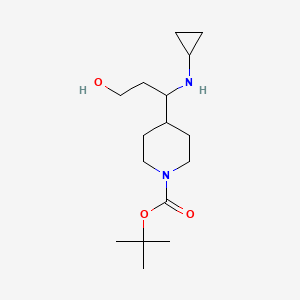

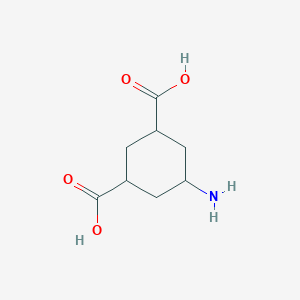
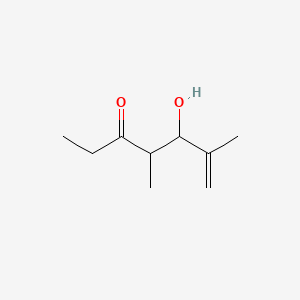
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
